2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate is an organic compound with the molecular formula C17H15BrO5 and a molecular weight of 379.2 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, a formyl group, and a methoxybenzoate moiety, making it a versatile molecule in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the bromination of 6-ethoxy-4-formylphenol, followed by esterification with 4-methoxybenzoic acid. The reaction conditions often require the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step may involve the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are used to verify the compound’s purity and structure .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used.
Major Products
Substitution: Products depend on the nucleophile used, such as azides, nitriles, or organometallic compounds.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The products are 6-ethoxy-4-formylphenol and 4-methoxybenzoic acid.
Scientific Research Applications
2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its mechanism may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-ethoxy-4-formylphenol: Lacks the methoxybenzoate moiety.
4-Methoxybenzoic Acid: Lacks the bromine, ethoxy, and formyl groups.
2-Bromo-4-formylphenyl 4-methoxybenzoate: Lacks the ethoxy group.
Uniqueness
2-Bromo-6-ethoxy-4-formylphenyl 4-methoxybenzoate is unique due to the combination of functional groups it possesses. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO5/c1-3-22-15-9-11(10-19)8-14(18)16(15)23-17(20)12-4-6-13(21-2)7-5-12/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIFRGFOOLGTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.